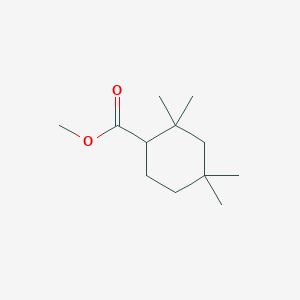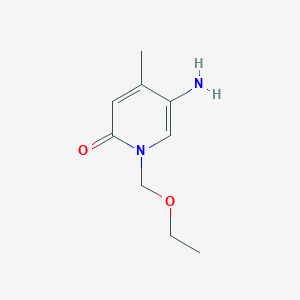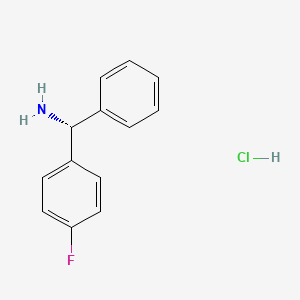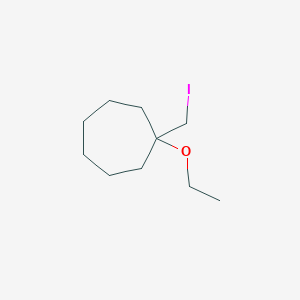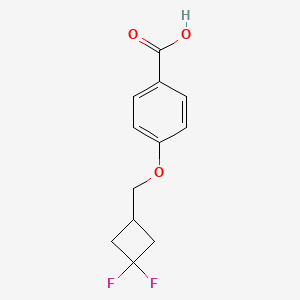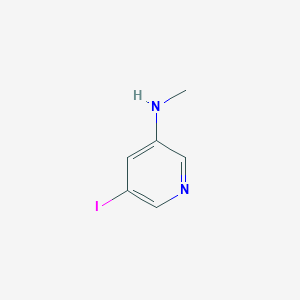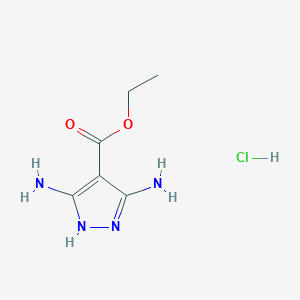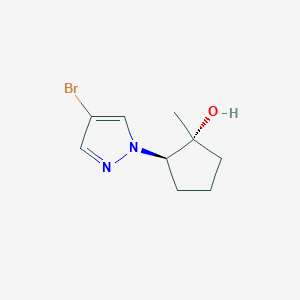
Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol is a synthetic organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a bromopyrazole moiety and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using suitable alkylating agents.
Bromopyrazole Formation: The pyrazole ring is brominated using brominating agents such as N-bromosuccinimide.
Coupling Reaction: The bromopyrazole moiety is then coupled with the cyclopentane ring through a nucleophilic substitution reaction, often using a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromopyrazole moiety can be reduced to form a pyrazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of bromopyrazole-containing compounds with biological targets.
Mecanismo De Acción
The mechanism of action of Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazole moiety is known to interact with various biological pathways, potentially modulating enzyme activity or receptor binding. The hydroxyl group may also play a role in hydrogen bonding interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Rel-(1R,2R)-2-(4-chloro-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol
- Rel-(1R,2R)-2-(4-fluoro-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol
- Rel-(1R,2R)-2-(4-iodo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol
Uniqueness
Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique property can be exploited in the design of new compounds with specific biological or material properties.
Propiedades
Fórmula molecular |
C9H13BrN2O |
|---|---|
Peso molecular |
245.12 g/mol |
Nombre IUPAC |
(1R,2R)-2-(4-bromopyrazol-1-yl)-1-methylcyclopentan-1-ol |
InChI |
InChI=1S/C9H13BrN2O/c1-9(13)4-2-3-8(9)12-6-7(10)5-11-12/h5-6,8,13H,2-4H2,1H3/t8-,9-/m1/s1 |
Clave InChI |
AEKYCLXTEVIUDY-RKDXNWHRSA-N |
SMILES isomérico |
C[C@]1(CCC[C@H]1N2C=C(C=N2)Br)O |
SMILES canónico |
CC1(CCCC1N2C=C(C=N2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


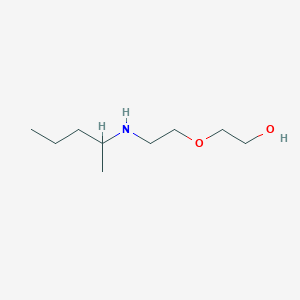
![5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride](/img/structure/B15279343.png)
